molecular formula C7H3BrF2O4S B13254222 4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid

4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid

Cat. No.: B13254222
M. Wt: 301.06 g/mol
InChI Key: XPUTVMRCFQLDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of bromine, fluorine, and a fluorosulfonyl group attached to the benzoic acid core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid typically involves multiple steps. One common method includes the bromination and fluorination of benzoic acid derivatives, followed by the introduction of the fluorosulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form biaryl intermediates through palladium-mediated coupling with aryl boronic acids.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium Catalysts: For coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Functions as an affinity label for enzymes, helping to study enzyme mechanisms and interactions.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inactivate enzymes by binding to their active sites, leading to a loss of enzymatic activity. The fluorosulfonyl group plays a crucial role in this interaction, as it can form strong covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzoic acid: Lacks the fluorosulfonyl group but shares the bromine and fluorine substituents.

    4-(Fluorosulfonyl)benzoic acid: Contains the fluorosulfonyl group but lacks the bromine and fluorine substituents.

    2-Bromo-5-fluorobenzoic acid: Similar structure but different positioning of the bromine and fluorine atoms.

Uniqueness

4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid is unique due to the combination of bromine, fluorine, and fluorosulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H3BrF2O4S

Molecular Weight

301.06 g/mol

IUPAC Name

4-bromo-2-fluoro-5-fluorosulfonylbenzoic acid

InChI

InChI=1S/C7H3BrF2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)

InChI Key

XPUTVMRCFQLDOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)F)Br)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.